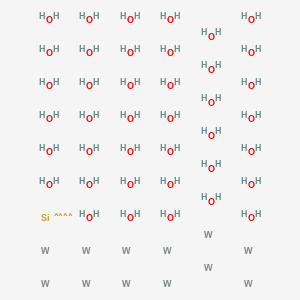
Iron, (eta4-1,3-butadiene)tricarbonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, (eta4-1,3-butadiene)tricarbonyl- is an organoiron compound with the chemical formula C7H6FeO3. It is a well-studied metal complex of butadiene, characterized by its orange-colored viscous liquid form that freezes just below room temperature . The compound adopts a piano stool structure, which is common among half-sandwich compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron, (eta4-1,3-butadiene)tricarbonyl- is typically synthesized by heating iron pentacarbonyl with 1,3-butadiene. The reaction is carried out in a sealed tube under nitrogen at approximately 135°C for 24 hours . The reaction can be summarized as follows:
Fe(CO)5+C4H6→(η4−C4H6)Fe(CO)3+2CO
Industrial Production Methods
While specific industrial production methods for Iron, (eta4-1,3-butadiene)tricarbonyl- are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Análisis De Reacciones Químicas
Types of Reactions
Iron, (eta4-1,3-butadiene)tricarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced under specific conditions to yield different iron complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines or amines as substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron, (eta4-1,3-butadiene)tricarbonyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which Iron, (eta4-1,3-butadiene)tricarbonyl- exerts its effects involves its ability to coordinate with various ligands through its iron center. The eta4-1,3-butadiene ligand provides a stable binding environment, allowing the compound to participate in various catalytic cycles and chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutadieneiron tricarbonyl
- Isopreneiron tricarbonyl
- Iron pentacarbonyl
Uniqueness
Iron, (eta4-1,3-butadiene)tricarbonyl- is unique due to its specific eta4-1,3-butadiene ligand, which provides distinct reactivity and stability compared to other iron carbonyl complexes. Its piano stool structure also distinguishes it from other similar compounds .
Conclusion
Iron, (eta4-1,3-butadiene)tricarbonyl- is a versatile organoiron compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and a useful tool in both research and industrial applications.
Propiedades
IUPAC Name |
buta-1,3-diene;carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCJULAAWWTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12078-32-9 |
Source


|
| Record name | (η4-1,3-Butadiene)tricarbonyliron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (η-1,3-butadiene)tricarbonyliron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)






